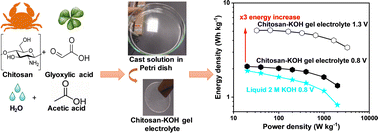Alkaline hydrogel electrolyte from biosourced chitosan to enhance the rate capability and energy density of carbon-based supercapacitors†
Energy Advances Pub Date: 2022-11-14 DOI: 10.1039/D2YA00250G
Abstract
This paper reports the development of a safe carbon-based supercapacitor, which is based on a green biodegradable hydrogel electrolyte that is prepared from chitosan biopolymer and KOH as the electrolyte source. The impact of electrolyte solution ageing time on electrolyte gel formation is investigated. A critical time of 2 days is necessary to obtain gel electrolytes mechanically exploitable. This is associated with the gel structural modification, as observed by FTIR and 1H/13C NMR. Between 2 and 4 days, the capacitance increases from 76 to 95 F g−1 and remains stable up to 21 days. Good rate handling is achieved (62%) with a capacitance of 59 F g−1 at 10 A g−1. Remarkably, the developed gel exhibits good stability when the cell voltage is increased from 0.8 V to 1.3 V. The voltage window extension allows to obtain for the C–C device, a high energy density (5.1 W h kg−1) at a power density of 32.5 W kg−1, which is almost 3 times higher than that delivered by liquid 2 M KOH at 0.8 V. The gel electrolyte could be used with pseudocapacitive materials, C/Co3O4 and voltage window extension is achieved along with significant increase in energy density from 1.66 to 6.31 W h kg−1. Better capacitance retention is obtained by the chitosan–KOH gel electrolyte than by liquid KOH. Advantageously, the gel electrolyte prevents the electrode degradation and positive current collector from undergoing corrosion.


Recommended Literature
- [1] Lead ions removal from aqueous solution in a novel bioelectrochemical system with a stainless steel cathode†
- [2] Enhanced protein internalization and efficient endosomal escape using polyampholyte-modified liposomes and freeze concentration†
- [3] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [4] Front cover
- [5] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution
- [6] Benzothiadiazole- and pyrrole-based polymers bearing thermally cleavable solubilizing groups as precursors for low bandgap polymers†
- [7] Development of a method for the sampling and analysis of nickel and inorganic compounds of nickel in workplace air using atomic absorption spectrometry
- [8] Front cover
- [9] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [10] Correction: Statistical theory of polarizable target compound impregnation into a polymer coil under the influence of an electric field

Journal Name:Energy Advances
Research Products
-
CAS no.: 197794-83-5









